8-Chloro-7-fluorochroman-4-one
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Overview
Description
8-Chloro-7-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and fluorine substituents at the 8th and 7th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-fluorochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone derivatives with suitable halogenating agents to introduce the chlorine and fluorine atoms . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-fluorochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
8-Chloro-7-fluorochroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activities.
Interacting with receptors: Modulating receptor functions.
Affecting cellular pathways: Influencing signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-8-fluorochroman-4-one: Similar structure but with different positions of chlorine and fluorine atoms.
8-Chloro-6-fluorochroman-4-one: Another isomer with different substitution pattern.
Chroman-4-one derivatives: Compounds with various substituents on the chromanone scaffold.
Uniqueness
8-Chloro-7-fluorochroman-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Properties
Molecular Formula |
C9H6ClFO2 |
---|---|
Molecular Weight |
200.59 g/mol |
IUPAC Name |
8-chloro-7-fluoro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6ClFO2/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |
InChI Key |
WQBBCQRKKLAEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)F |
Origin of Product |
United States |
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